molecular formula C17H22FN3O2S2 B2930018 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide CAS No. 1049368-05-9

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2930018
CAS No.: 1049368-05-9
M. Wt: 383.5
InChI Key: ADDXCHDYZLSNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a piperazine core substituted with a 2-fluorophenyl group at the 1-position. An ethyl linker connects the piperazine to a 5-methylthiophene-2-sulfonamide moiety.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2S2/c1-14-6-7-17(24-14)25(22,23)19-8-9-20-10-12-21(13-11-20)16-5-3-2-4-15(16)18/h2-7,19H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDXCHDYZLSNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are crucial for binding to these targets, while the thiophene sulfonamide moiety contributes to the compound’s overall stability and activity. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Analogs

a) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5)
  • Structure : Contains a phenylpiperazine linked to an acetamide group and a chloro-trifluoromethylphenyl aromatic system.
  • Comparison: The acetamide linker replaces the ethyl group in the target compound, reducing conformational flexibility. Molar mass: 397.82 g/mol vs. ~394.5 g/mol (estimated for the target compound).
b) N-(2-(4-Ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)thiophene-2-sulfonamide (CAS 863558-54-7)
  • Structure : Shares the thiophene sulfonamide group but substitutes the 2-fluorophenyl with a pyridinyl-ethylpiperazine system.
  • Comparison: Pyridine introduces a basic nitrogen, altering ionization state and solubility (pH-dependent).

Sulfonamide-Containing Analogs

a) N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863595-16-8)
  • Structure : Retains the thiophene sulfonamide but replaces the piperazine with a thiazolopyridine-phenyl system.
  • Comparison :
    • The thiazolopyridine moiety introduces additional aromaticity and planarity, which may restrict binding to flat receptor pockets.
    • Lacks the piperazine scaffold, likely eliminating serotonin/dopamine receptor affinity .
b) N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide (BP 27385)
  • Structure : Combines a hydroxyethylpiperazine with a pyrimidine-thiazolecarboxamide system.
  • Comparison :
    • The hydroxyethyl group on piperazine improves water solubility but may reduce CNS penetration.
    • The pyrimidine-thiazole core replaces thiophene sulfonamide, altering electronic properties and binding motifs .

Fluorophenyl-Substituted Analogs

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
  • Structure : Features a 4-fluorophenyl-pyrimidine system with a methanesulfonamide group.
  • Comparison :
    • The pyrimidine ring introduces rigidity, contrasting with the flexible ethyl-piperazine linker in the target compound.
    • The 4-fluorophenyl vs. 2-fluorophenyl substitution may lead to divergent steric and electronic interactions in receptor binding .

Implications for Pharmacological Activity

  • The 2-fluorophenyl-piperazine system in the target compound may offer superior selectivity for serotonin receptors compared to non-fluorinated analogs.
  • Analogs with trifluoromethyl groups (e.g., CAS 297150-41-5) prioritize lipophilicity, whereas hydroxyethyl-piperazines (e.g., BP 27385) favor solubility .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed exploration of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16H20FN3O2S
  • Molecular Weight : 335.41 g/mol
  • SMILES Representation : CC(CN1CCN(CC1)c1ccc(F)cc1)S(=O)(=O)c2=CC=C(C=C2)C
PropertyValue
Molecular FormulaC16H20FN3O2S
Molecular Weight335.41 g/mol
SolubilitySoluble in DMSO
LogP3.5

Research indicates that this compound acts primarily as an inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2. ENTs are integral in the uptake and regulation of nucleosides, which are crucial for various cellular processes, including nucleotide synthesis and adenosine signaling.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. For instance, modifications in the piperazine ring or the introduction of halogen substituents have been shown to enhance inhibitory potency against ENTs. A study demonstrated that compounds with fluorine substitutions exhibited improved activity compared to their non-fluorinated counterparts .

In Vitro Studies

In vitro studies using human cell lines transfected with cloned ENT1 and ENT2 have shown that the compound effectively inhibits nucleoside uptake. The results indicated that the presence of a fluorine atom in the phenyl moiety was essential for maintaining inhibitory activity. The compound demonstrated a non-competitive inhibition profile, which suggests that it binds to an allosteric site on the transporter .

Table 2: Summary of In Vitro Findings

StudyModel UsedKey Findings
Li et al. (2022)Human ENT-transfected cellsCompound significantly reduced [3H]uridine uptake; non-competitive inhibitor
Zhang et al. (2023)HEK293 cells with ENT expressionEnhanced uptake inhibition with fluorinated analogs

Case Study 1: Inhibition Profile

In a recent study, researchers synthesized various analogs of this compound to evaluate their inhibitory effects on ENTs. Among these, one particular analog exhibited over a 50% increase in potency compared to the original compound, highlighting the importance of structural optimization in drug design .

Case Study 2: Potential Therapeutic Applications

The inhibition of ENTs by this compound has implications for cancer therapy, as nucleoside transporters are often upregulated in cancer cells. By blocking these transporters, the compound may enhance the efficacy of nucleoside-based chemotherapeutics, suggesting a potential therapeutic application in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.